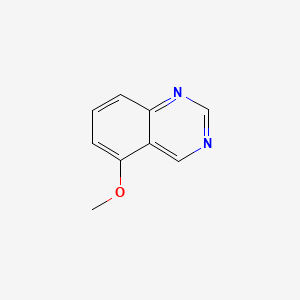

5-Methoxyquinazoline

CAS No.: 7556-87-8

Cat. No.: VC3816189

Molecular Formula: C9H8N2O

Molecular Weight: 160.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 7556-87-8 |

|---|---|

| Molecular Formula | C9H8N2O |

| Molecular Weight | 160.17 g/mol |

| IUPAC Name | 5-methoxyquinazoline |

| Standard InChI | InChI=1S/C9H8N2O/c1-12-9-4-2-3-8-7(9)5-10-6-11-8/h2-6H,1H3 |

| Standard InChI Key | ACCVTKJXKFSAAH-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC2=NC=NC=C21 |

| Canonical SMILES | COC1=CC=CC2=NC=NC=C21 |

Introduction

Chemical Profile and Structural Characteristics

5-Methoxyquinazoline (CHNO) is a planar bicyclic compound comprising a benzene ring fused to a pyrimidine ring, with a methoxy (-OCH) group at the 5-position. Its molecular weight is 160.17 g/mol, and it exists as a solid at room temperature with moderate solubility in polar solvents such as methanol and dimethyl sulfoxide (DMSO) . Key spectroscopic data include:

-

H NMR (DMSO-): δ 8.98 (s, 1H, H-2), 8.45 (d, Hz, 1H, H-7), 7.72 (t, Hz, 1H, H-6), 7.35 (d, Hz, 1H, H-8), 3.93 (s, 3H, OCH) .

-

IR: Strong absorption bands at 1650 cm (C=N stretch) and 1250 cm (C-O-C stretch) .

The methoxy group enhances electron density in the quinazoline ring, influencing reactivity and interactions with biological targets such as kinase active sites .

Synthesis and Derivatives

Synthetic Routes

5-Methoxyquinazoline is synthesized via cyclization and functionalization strategies:

-

From 2-Aminobenzoic Acid Derivatives:

Cyclocondensation of 2-amino-4-methoxybenzoic acid with formamide under reflux yields the quinazoline core . Optimization using L-methionine and methanesulfonic acid improves demethylation efficiency (yield: 85–90%) . -

Chlorination and Amination:

4-Chloro-5-methoxyquinazoline (CAS 179246-14-1) is a key intermediate synthesized via thionyl chloride treatment of 5-methoxyquinazolin-4-ol, achieving 95% yield. Subsequent amination with methylamine or substituted anilines produces bioactive derivatives .

Table 1: Representative Synthetic Pathways

Structural Modifications

Derivatives of 5-methoxyquinazoline exhibit enhanced pharmacological profiles:

-

5-Methoxyquinazoline-2,4-diamine (CAS 27018-21-9): Introduces amino groups at positions 2 and 4, showing potent inhibition of G protein–coupled receptor kinases (GRK5/6) .

-

4-(2-Fluorophenoxy)-7-methoxyquinazoline: Dual EGFR/c-Met inhibitor with IC values <1 μM in non-small cell lung cancer (NSCLC) models .

Biological Activities and Mechanisms

Kinase Inhibition

5-Methoxyquinazoline derivatives target kinase signaling pathways:

-

GRK5/6 Inhibition: Compound 19 ((S)-N-(1-(5-chloropyridin-2-yl)ethyl)-N-(5-ethyl-1H-pyrazol-3-yl)-5-methoxyquinazoline-2,4-diamine) inhibits GRK5/6 with >80% efficacy, reducing GPR35 receptor internalization .

-

CDK Inhibition: Pyrazolo-pyridine derivatives (e.g., St.4) induce cell cycle arrest (G/M phase) in HCT116 colon cancer cells via CDK2/CDK9 inhibition .

Table 2: Anticancer Activity of Select Derivatives

| Compound | Target | IC (μM) | Cell Line | Reference |

|---|---|---|---|---|

| St.4 (Pyrazolo-pyridine) | CDK2/CDK9 | 0.03–0.05 | HCT116 | |

| TS-41 (EGFR/c-Met) | EGFR, c-Met | 1.5–2.5 | NSCLC |

Antibacterial Applications

Quinazoline-2,4-diones, including 5-methoxy variants, inhibit bacterial DNA gyrase. For example, ethyl 5,6-dihydropyrazolo[1,5-c]quinazoline-1-carboxylate shows MIC values of 0.5–2 μg/mL against Staphylococcus aureus .

Applications in Drug Development

Anticancer Agents

-

Gefitinib Analogues: 5-Methoxyquinazoline scaffolds are used in EGFR inhibitors, with modifications at the 6-position enhancing potency .

-

Dacomitinib: A second-generation EGFR inhibitor incorporating a 7-methoxyquinazoline core, approved for NSCLC treatment .

Antibacterial Agents

FRET-based assays utilizing 5-methoxyquinazoline-2,4-diamine as a fluorescent probe enable real-time monitoring of aminoglycoside binding to bacterial rRNA .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume